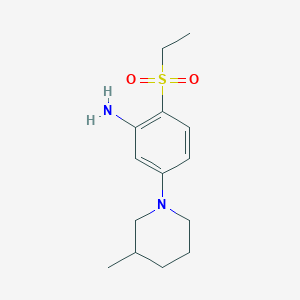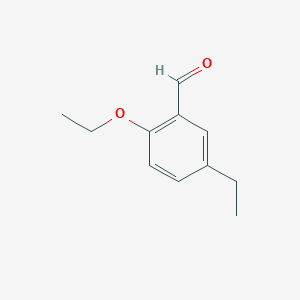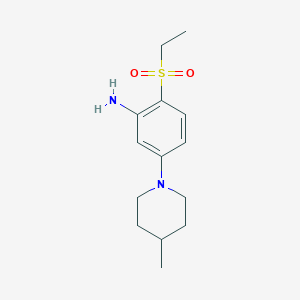
1-Isopropyl-1-tosylmethyl isocyanide
Übersicht
Beschreibung
1-Isopropyl-1-tosylmethyl isocyanide, also known as ITMI, is a nitrogen-based organic compound that belongs to the class of isocyanides. It has a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol . The IUPAC name for this compound is 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene .
Synthesis Analysis
The synthesis of 1-Isopropyl-1-tosylmethyl isocyanide involves the reaction of tosylmethyl isocyanide with 2-Bromopropane . The reaction conditions include the use of potassium carbonate and 1-n-butyl-3-methylimidazolim bromide at 20 degrees Celsius for 24 hours .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-1-tosylmethyl isocyanide can be represented by the InChI string: InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 . The Canonical SMILES representation is: CC1=CC=C(C=C1)S(=O)(=O)C(C©C)[N+]#[C-] .
Physical And Chemical Properties Analysis
1-Isopropyl-1-tosylmethyl isocyanide is a yellow solid . It has a molecular weight of 237.32 g/mol . The compound has a topological polar surface area of 46.9 Ų and a complexity of 364 . It has 3 rotatable bonds . The compound has no hydrogen bond donors but has 3 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Conversion of Aldehydes to Nitriles
1-Isopropyl-1-tosylmethyl isocyanide has been used in the one-step conversion of ketones to nitriles, a process that introduces an additional carbon atom. This reaction has been primarily applied to ketones, demonstrating its utility in organic synthesis (Leusen & Oomkes, 1980).
Synthesis of 1-Trifluoromethylisoquinolines
The compound is employed in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives. This method, which uses a radical cascade approach, has been successfully applied in the total synthesis of CF3-mansouramycin B, demonstrating its versatility in creating complex organic structures (Wang & Studer, 2017).
Novel Paradigms in Organic Synthesis
Tosylmethyl isocyanide, an α-acidic isocyanide, has emerged as a privileged reagent in constructing biologically relevant scaffolds. It has been used in creating fused heterocycles like pyrroles, benzimidazoles, and quinolines, as well as in synthesizing natural products like variolin B and porphobilinogen. The wide range of reaction strategies reported, such as Michael additions and cycloadditions, underscore its importance in modern organic synthesis (Kaur, Wadhwa, & Sharma, 2015).
Synthesis of 1-Isocyano-1-tosylalkenes
1-Isopropyl-1-tosylmethyl isocyanide has been used in an improved method for synthesizing 1-isocyano-1-tosylalkenes, involving reactions with various aldehydes. This method showcases the compound's ability to facilitate complex organic reactions, contributing to the diversity of synthetic strategies in chemistry (Leusen & Wildeman, 2010).
Metal-Catalyzed C-H Functionalization
The broad range of applications of isocyanides in multicomponent reactions, including those involving tosylmethyl isocyanide derivatives, has been expanded through recent advances in metal catalysis. This includes C-H bond activation, which allows for direct functionalization under mild conditions, further highlighting the compound's significance in creating complex organic structures and its potential in drug discovery and materials science (Song & Xu, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSEJYLWXXSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695820 | |
| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1-tosylmethyl isocyanide | |
CAS RN |
58379-84-3 | |
| Record name | 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)


![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)



![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
